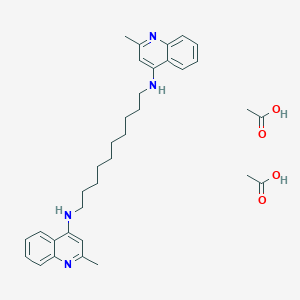
acetic acid; N,N'-bis(2-methylquinolin-4-yl)decane-1,10-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,10-Decanediamine, N,N’-bis(2-methyl-4-quinolinyl)-, diacetate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two quinoline moieties attached to a decanediamine backbone, with acetate groups providing additional stability and solubility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Decanediamine, N,N’-bis(2-methyl-4-quinolinyl)-, diacetate typically involves the reaction of 1,10-decanediamine with 2-methyl-4-quinolinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete reaction. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
On an industrial scale, the production of 1,10-Decanediamine, N,N’-bis(2-methyl-4-quinolinyl)-, diacetate may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Additionally, advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to obtain high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
1,10-Decanediamine, N,N’-bis(2-methyl-4-quinolinyl)-, diacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives with altered electronic properties.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the quinoline moieties to their corresponding dihydroquinoline forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate groups are replaced by other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline derivatives with altered electronic properties.
Reduction: Dihydroquinoline forms.
Substitution: Compounds with new functional groups replacing the acetate groups.
科学的研究の応用
1,10-Decanediamine, N,N’-bis(2-methyl-4-quinolinyl)-, diacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic and electronic properties.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of quinoline moieties, which are known to exhibit biological activity.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 1,10-Decanediamine, N,N’-bis(2-methyl-4-quinolinyl)-, diacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moieties can intercalate with DNA, disrupting its function and leading to antimicrobial effects. Additionally, the compound can form coordination complexes with metal ions, which can catalyze various chemical reactions.
類似化合物との比較
Similar Compounds
- 1,10-Decanediamine, N,N’-bis(2-methylquinolin-4-yl)
- 1,10-Decanediamine, N,N’-bis(4-quinolinyl)
- 1,10-Decanediamine, N,N’-bis(2-chloro-4-quinolinyl)
Uniqueness
1,10-Decanediamine, N,N’-bis(2-methyl-4-quinolinyl)-, diacetate is unique due to the presence of both 2-methyl and 4-quinolinyl groups, which confer distinct electronic and steric properties
特性
CAS番号 |
19146-62-4 |
|---|---|
分子式 |
C34H46N4O4 |
分子量 |
574.8 g/mol |
IUPAC名 |
acetic acid;N,N'-bis(2-methylquinolin-4-yl)decane-1,10-diamine |
InChI |
InChI=1S/C30H38N4.2C2H4O2/c1-23-21-29(25-15-9-11-17-27(25)33-23)31-19-13-7-5-3-4-6-8-14-20-32-30-22-24(2)34-28-18-12-10-16-26(28)30;2*1-2(3)4/h9-12,15-18,21-22H,3-8,13-14,19-20H2,1-2H3,(H,31,33)(H,32,34);2*1H3,(H,3,4) |
InChIキー |
KJLDLEIBEQIBFL-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=C1)NCCCCCCCCCCNC3=CC(=NC4=CC=CC=C43)C.CC(=O)O.CC(=O)O |
正規SMILES |
CC1=NC2=CC=CC=C2C(=C1)NCCCCCCCCCCNC3=CC(=NC4=CC=CC=C43)C.CC(=O)O.CC(=O)O |
Key on ui other cas no. |
19146-62-4 |
同義語 |
1,12-bis((2-methylquinolin-4-yl)amino)dodecane UCL 1407 UCL-1407 UCL1407 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















